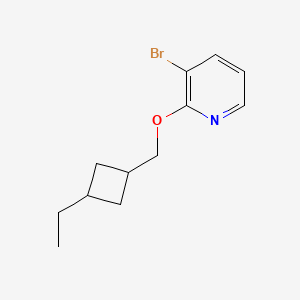
3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine oxides.
Reduction Reactions: Products include de-brominated pyridine derivatives.
Applications De Recherche Scientifique
3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methoxypyridine: A simpler analog with similar reactivity but lacking the 3-ethylcyclobutyl group.
2-Methoxy-3-bromopyridine: Another analog with similar chemical properties.
Uniqueness
3-Bromo-2-((3-ethylcyclobutyl)methoxy)pyridine is unique due to the presence of the 3-ethylcyclobutyl group, which imparts distinct steric and electronic properties. This makes it more versatile in various chemical reactions and enhances its potential biological activities compared to its simpler analogs .
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
3-bromo-2-[(3-ethylcyclobutyl)methoxy]pyridine |
InChI |
InChI=1S/C12H16BrNO/c1-2-9-6-10(7-9)8-15-12-11(13)4-3-5-14-12/h3-5,9-10H,2,6-8H2,1H3 |
Clé InChI |
XCDOLKJRTQKVTE-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(C1)COC2=C(C=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11787250.png)
![4-bromo-N-methyl-N-[(2S)-3-methyl-1-pyrrolidin-1-ylbutan-2-yl]benzamide](/img/structure/B11787258.png)
![Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11787269.png)
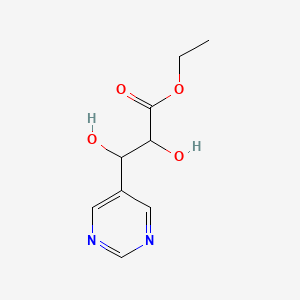
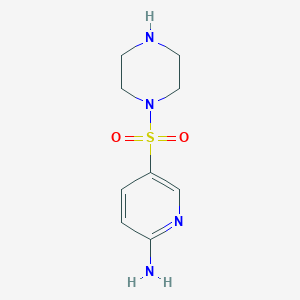
![tert-Butyl 7-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11787298.png)
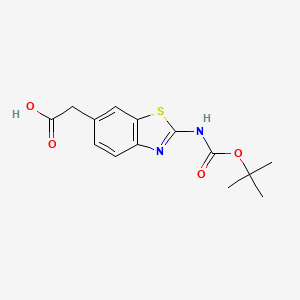


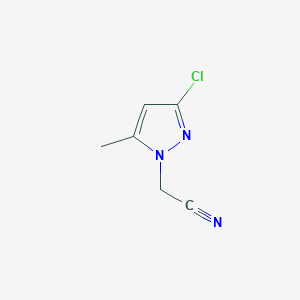

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)

![1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11787360.png)
